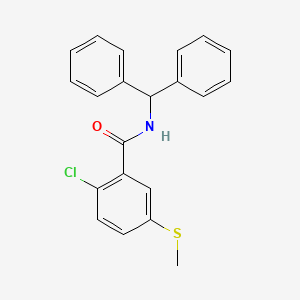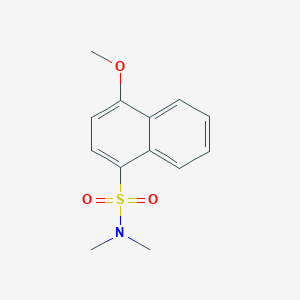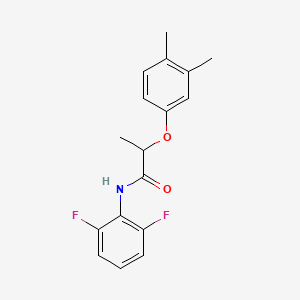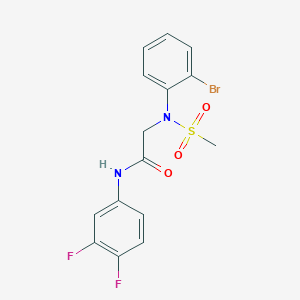
2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide
Descripción general
Descripción
"2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide" is a synthetic organic compound that belongs to the category of benzamides. These compounds are known for their varied applications in chemical synthesis, pharmaceuticals, and material science. The specific structural features of this compound, such as the chloro, methylthio, and diphenylmethyl groups attached to the benzamide core, suggest unique chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide," typically involves multi-step chemical reactions. These processes may include the acylation of aromatic amines, the use of thionyl chloride for introducing chloro substituents, and subsequent modifications to introduce specific functional groups like methylthio (Demir, S., et al., 2016).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These methods provide detailed information on the geometric structure, electronic configuration, and intermolecular interactions, which are crucial for understanding the compound's reactivity and stability (Sagar, B. K., et al., 2018).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including nucleophilic substitutions, deprotonation, and condensation reactions. The presence of functional groups like chloro and methylthio in "2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide" may influence its reactivity towards forming heterocyclic compounds or participating in cross-coupling reactions (Mohamed, A. M. M., et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For example, the introduction of substituents like methylthio can enhance the solubility in organic solvents, whereas chloro groups may contribute to the crystallinity and melting point of the compound (Kakimoto, M., et al., 1985).
Chemical Properties Analysis
The chemical properties of "2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide" can be inferred from studies on similar compounds. These properties include reactivity towards nucleophiles, electrophiles, and the ability to form stable heterocyclic structures upon reaction with various reagents. The compound's chemical behavior is also influenced by the electronic effects of substituents, which can be analyzed through computational chemistry methods (Arslan, H., et al., 2007).
Aplicaciones Científicas De Investigación
Antimicrobial and Antibiofilm Activities
Compounds related to 2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide have shown significant antimicrobial activities against a range of bacterial and fungal strains. Research by Limban et al. (2011) demonstrated the potential of acylthioureas derivatives, including those with structural similarities to 2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide, in combating microbial cells both in free and biofilm-embedded states. The study highlighted their efficacy particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011). Similarly, Limban et al. (2020) synthesized derivatives based on a structurally similar compound, showing promising antibacterial and antifungal activities, with low minimum inhibitory concentration values. In silico docking suggested these compounds could inhibit DNA replication by targeting DNA gyrase in Staphylococcus aureus (Limban et al., 2020).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) explored the use of aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through reactions involving similar molecular frameworks, for the removal of heavy metal ions from aqueous solutions. These compounds exhibited high adsorption capacities for Pb(II), Cd(II), Cu(II), and Cr(III), indicating their potential in environmental remediation (Ravikumar et al., 2011).
Anticancer Activities
Eman H. Youssef et al. (2020) conducted a study on N-alkyl-2-(substitutedbenzamido) benzamides, preparing derivatives through reactions involving benzoxazine or DCC coupling. These compounds, including structures related to 2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide, were evaluated for their anticancer activities against breast and liver cancer cell lines, showing potent cytotoxic activity. Molecular docking as agonists for human σ1 receptors suggested a mechanism for their anticancer effects (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Synthesis and Characterization of Polymers
Kazuhiro Yamanaka et al. (2000) reported on the preparation of hyperbranched aromatic polyimides using an AB2 type monomer, showcasing a method that could incorporate structures akin to 2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide in the synthesis of advanced polymer materials. These polyimides, characterized by solubility in various organic solvents, point towards the compound's utility in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
Propiedades
IUPAC Name |
N-benzhydryl-2-chloro-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-25-17-12-13-19(22)18(14-17)21(24)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUQYKFAANBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)
![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)



![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)